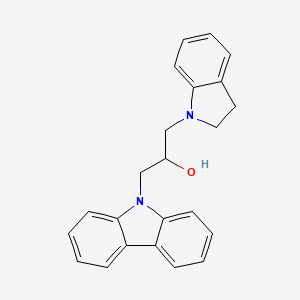
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-Carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a complex organic compound featuring a carbazole ring system fused to a dihydroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a carbazole derivative is reacted with a suitable indole derivative under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction times and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the hydroxyl group or other substituents on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide), high temperatures
Major Products Formed:
Oxidized derivatives: Carbazole-9-carboxylic acid derivatives
Reduced forms: Dihydrocarbazole derivatives
Substituted derivatives: Various substituted carbazoles depending on the nucleophile used
Scientific Research Applications
Organic Electronics: The compound's carbazole core makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Materials Science: Use in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol exerts its effects depends on its specific application. In OLEDs, for example, the compound may act as a host material, facilitating the transport of electrons and enhancing the efficiency of the device. The molecular targets and pathways involved typically include interactions with other organic molecules within the device, leading to improved charge transport and light emission.
Comparison with Similar Compounds
9H-Carbazole
2-(9H-Carbazol-9-yl)ethyl acrylate
3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl
Uniqueness: 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol stands out due to its unique structural features, particularly the combination of the carbazole and dihydroindole rings. This structural uniqueness contributes to its distinct electronic and optical properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2,3-dihydroindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-18(15-24-14-13-17-7-1-4-10-21(17)24)16-25-22-11-5-2-8-19(22)20-9-3-6-12-23(20)25/h1-12,18,26H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYWFSYMQSEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














